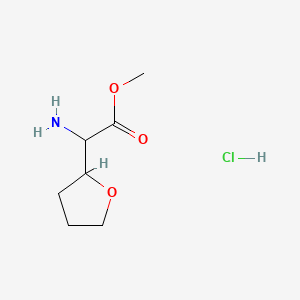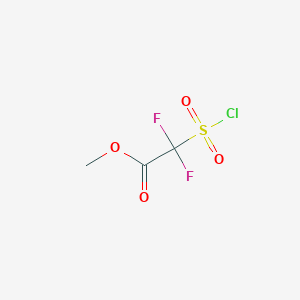![molecular formula C11H9BrO2 B13479795 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one is a chemical compound known for its unique spirocyclic structure. This compound features a bromine atom attached to an indene ring, which is fused to an oxetane ring. The presence of the spiro linkage imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one typically involves the following steps:
Bromination: The starting material, indene, undergoes bromination to introduce a bromine atom at the 6-position.
Cyclization: The brominated indene is then subjected to cyclization reactions to form the spirocyclic oxetane ring. This step often involves the use of strong bases or catalysts to facilitate the ring closure.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the original molecule.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: Its chemical properties make it useful in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets and pathways. The bromine atom can participate in halogen bonding, while the oxetane ring can engage in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: This compound features a pyrrolidine ring instead of an oxetane ring, leading to different chemical properties and reactivity.
5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: Similar to the above compound but with the bromine atom at the 5-position.
Uniqueness
6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other spirocyclic compounds. The presence of the bromine atom also allows for further functionalization, making it a versatile building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H9BrO2 |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
5-bromospiro[2H-indene-3,3'-oxetane]-1-one |
InChI |
InChI=1S/C11H9BrO2/c12-7-1-2-8-9(3-7)11(4-10(8)13)5-14-6-11/h1-3H,4-6H2 |
InChI-Schlüssel |
QMWWXBQOSAFAHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(C13COC3)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
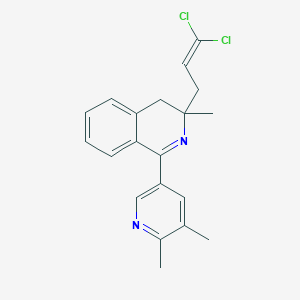
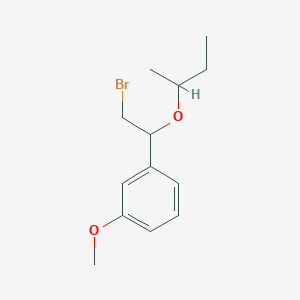
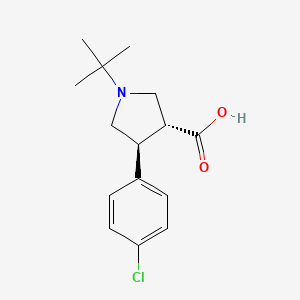
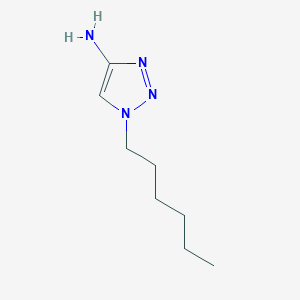
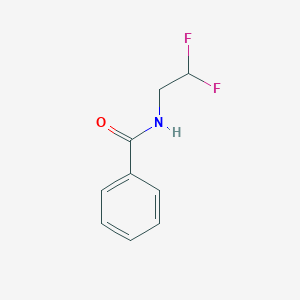
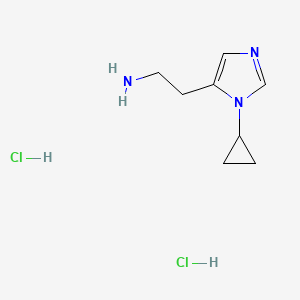
![1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B13479764.png)
![6-chloro-N-[4-(4-cyclopropylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13479767.png)
